molecular formula C22H16ClN3O3 B10884127 2-[4-(4-Chloro-3,5-dimethylphenoxy)-3-nitrophenyl]quinoxaline

2-[4-(4-Chloro-3,5-dimethylphenoxy)-3-nitrophenyl]quinoxaline

Cat. No.: B10884127
M. Wt: 405.8 g/mol
InChI Key: YWFNFGATYJUWPX-UHFFFAOYSA-N
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Description

2-[4-(4-Chloro-3,5-dimethylphenoxy)-3-nitrophenyl]quinoxaline is a complex organic compound characterized by its unique structure, which includes a quinoxaline core substituted with a nitrophenyl group and a chlorodimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Chloro-3,5-dimethylphenoxy)-3-nitrophenyl]quinoxaline typically involves multi-step organic reactions. One common synthetic route includes:

    Etherification: The formation of an ether bond between the chlorodimethylphenol and the nitrophenyl group, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Quinoxaline Formation: The final step involves the formation of the quinoxaline ring, which can be achieved through a condensation reaction between an o-phenylenediamine derivative and a diketone or dicarbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Chloro-3,5-dimethylphenoxy)-3-nitrophenyl]quinoxaline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of carboxylic acids or aldehydes from the oxidation of methyl groups.

Scientific Research Applications

2-[4-(4-Chloro-3,5-dimethylphenoxy)-3-nitrophenyl]quinoxaline has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

    Biological Studies: Its potential biological activity can be explored for applications in drug discovery and development.

Mechanism of Action

The mechanism of action of 2-[4-(4-Chloro-3,5-dimethylphenoxy)-3-nitrophenyl]quinoxaline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the quinoxaline core can intercalate with DNA or inhibit specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(4-Chloro-3,5-dimethylphenoxy)phenyl]quinoxaline: Lacks the nitro group, which may result in different reactivity and biological activity.

    2-[4-(4-Chloro-3,5-dimethylphenoxy)-3-methylphenyl]quinoxaline:

    2-[4-(4-Chloro-3,5-dimethylphenoxy)-3-hydroxyphenyl]quinoxaline: Contains a hydroxyl group instead of a nitro group, which can significantly change its reactivity and interactions with biological targets.

Uniqueness

The presence of both the nitro group and the chlorodimethylphenoxy group in 2-[4-(4-Chloro-3,5-dimethylphenoxy)-3-nitrophenyl]quinoxaline provides a unique combination of electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity distinguish it from similar compounds.

Properties

Molecular Formula

C22H16ClN3O3

Molecular Weight

405.8 g/mol

IUPAC Name

2-[4-(4-chloro-3,5-dimethylphenoxy)-3-nitrophenyl]quinoxaline

InChI

InChI=1S/C22H16ClN3O3/c1-13-9-16(10-14(2)22(13)23)29-21-8-7-15(11-20(21)26(27)28)19-12-24-17-5-3-4-6-18(17)25-19/h3-12H,1-2H3

InChI Key

YWFNFGATYJUWPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC2=C(C=C(C=C2)C3=NC4=CC=CC=C4N=C3)[N+](=O)[O-]

Origin of Product

United States

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